methyl 6-chloro-3-formyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 6th position, a formyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Mechanism of Action
Target of Action
Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds useful for treating various disorders . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Action Environment
It’s known that the compound should be stored in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-3-formyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole.
Formylation: The formylation of 6-chloroindole is achieved using Vilsmeier-Haack reaction, which involves the reaction of 6-chloroindole with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 3rd position.
Esterification: The resulting 6-chloro-3-formylindole is then esterified using methanol and a suitable acid catalyst to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products:
Oxidation: 6-chloro-3-carboxy-1H-indole-2-carboxylate.
Reduction: 6-chloro-3-hydroxymethyl-1H-indole-2-carboxylate.
Substitution: 6-substituted-3-formyl-1H-indole-2-carboxylate derivatives.
Scientific Research Applications
Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 6-chloro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-chloro-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 3-formyl-1H-indole-2-carboxylate: Lacks the chloro group, affecting its chemical properties and biological activities.
Ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester, influencing its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 6-chloro-3-formyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10-8(5-14)7-3-2-6(12)4-9(7)13-10/h2-5,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMWERDCUFMMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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